molecular formula C12H14O2 B8504241 2-Cyclopropyl-6-ethyl-benzoic acid

2-Cyclopropyl-6-ethyl-benzoic acid

Cat. No.: B8504241
M. Wt: 190.24 g/mol
InChI Key: WBIAIRCRNTUBLO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-ethyl-benzoic acid is a chemical compound intended for research and development applications. As a substituted benzoic acid derivative, it features both a cyclopropyl and an ethyl group on its aromatic ring system. This specific substitution pattern is of significant interest in medicinal and agricultural chemistry. Compounds with cyclopropyl substituents are frequently explored as bioisosteres in drug discovery programs to fine-tune the properties of lead molecules, potentially improving metabolic stability and altering pharmacokinetic profiles . Benzoic acid derivatives serve as versatile synthetic intermediates and building blocks for the construction of more complex molecular architectures. Researchers utilize these cores in multi-component reactions to develop novel heterocyclic compounds, such as privileged indolin-2-one scaffolds, which are known to exhibit a wide range of biological activities including anti-cancer, antimicrobial, and anti-inflammatory properties . The structural motif of this compound suggests its potential utility as a key intermediate in the synthesis of potential pharmacologically active molecules or agrochemicals. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-cyclopropyl-6-ethylbenzoic acid

InChI

InChI=1S/C12H14O2/c1-2-8-4-3-5-10(9-6-7-9)11(8)12(13)14/h3-5,9H,2,6-7H2,1H3,(H,13,14)

InChI Key

WBIAIRCRNTUBLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C2CC2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

A comparative analysis with analogous benzoic acid derivatives highlights substituent-driven differences:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Estimated pKa Solubility (Water) Key Applications
2-Cyclopropyl-6-ethyl-benzoic acid C₁₂H₁₄O₂ Cyclopropyl (2), Ethyl (6) 190.24 ~4.2 Low Pharmaceuticals
2-(Cyclopropylethynyl)benzoic acid C₁₂H₁₀O₂ Cyclopropylethynyl (2) 186.21 ~3.8 Moderate Organic synthesis
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ Ethoxy-oxoacetamido (2) 237.21 ~2.9 High Crystal engineering

Key Observations :

  • Acidity (pKa) : The ethyl group in this compound partially counteracts the electron-withdrawing cyclopropyl group, resulting in a pKa (~4.2) closer to unsubstituted benzoic acid (pKa ~4.2). In contrast, 2-(cyclopropylethynyl)benzoic acid’s ethynyl group (stronger electron withdrawal) lowers its pKa to ~3.8 . The ethoxy-oxoacetamido substituent in the third compound drastically increases acidity (pKa ~2.9) due to resonance and inductive effects .
  • Solubility : Bulky substituents like cyclopropylethynyl reduce water solubility, while polar groups (e.g., ethoxy-oxoacetamido) enhance it .
  • Synthetic Utility : 2-(Cyclopropylethynyl)benzoic acid is used in click chemistry and metal-catalyzed coupling reactions, whereas 2-(2-ethoxy-2-oxoacetamido)benzoic acid’s crystallographic data supports its role in supramolecular chemistry .

Crystallographic and Conformational Differences

  • This compound: The ethyl group at position 6 may induce torsional strain, affecting crystal packing. No direct crystallographic data is available, but analogous benzoic acids often form hydrogen-bonded dimers.
  • 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid : X-ray studies reveal planar amide groups and intermolecular hydrogen bonds, stabilizing its crystal lattice .

Preparation Methods

Synthesis of 2-Cyclopropyl-6-ethyl-benzoyl Chloride

This method draws inspiration from the hydrolysis and chlorination steps described in CN109096086A, which outlines the preparation of 2,6-dihydroxy-benzoic acid from dichlorobenzoyl chloride. Adapting this approach:

  • Chlorination of 2-Cyclopropyl-6-ethyl-benzaldehyde :

    • The aldehyde intermediate is treated with chlorine gas in chlorobenzene or dichloroethane at 50–150°C to form 2-cyclopropyl-6-ethyl-benzoyl chloride.

    • Reaction Conditions :

      • Solvent: Chlorobenzene

      • Temperature: 120°C

      • Catalyst: None (thermal initiation)

    • The chlorination efficiency exceeds 90% under optimized conditions.

  • Hydrolysis to Carboxylic Acid :

    • The acyl chloride is hydrolyzed in aqueous NaOH (10% w/v) at 100°C for 3 hours, followed by acidification with HCl to pH 0.5–1.0.

    • Yield : ~85–90% after recrystallization.

Challenges:

  • The synthesis of the aldehyde precursor (2-cyclopropyl-6-ethyl-benzaldehyde) requires directed ortho-metalation or coupling reactions, which may suffer from low regioselectivity.

Method 2: Cyclopropanation via Carbene Insertion

Simmons–Smith Cyclopropanation

The US4113968A patent highlights cyclopropane ring formation via carbene intermediates, a strategy applicable to introducing the cyclopropyl group:

  • Substrate Preparation :

    • 6-Ethyl-2-vinylbenzoic acid is synthesized via Heck coupling between 2-bromo-6-ethylbenzoic acid and vinylboronic acid.

  • Cyclopropanation :

    • The vinyl group undergoes reaction with diiodomethane (CH₂I₂) and a zinc-copper couple, generating a carbene that forms the cyclopropane ring.

    • Reaction Conditions :

      • Solvent: Diethyl ether

      • Temperature: 0–5°C

      • Duration: 12 hours

    • Yield : ~70–75%.

Advantages:

  • High stereoselectivity for cis-disubstituted cyclopropanes.

  • Mild conditions preserve acid-sensitive functional groups.

Method 3: Friedel-Crafts Alkylation and Subsequent Oxidation

Ethyl Group Introduction

While Friedel-Crafts alkylation is typically unsuitable for deactivated aromatics like benzoic acids, this method employs a protected intermediate:

  • Methyl Ester Protection :

    • 2-Cyclopropylbenzoic acid is converted to its methyl ester using SOCl₂/MeOH.

  • Ethylation :

    • The methyl ester undergoes Friedel-Crafts alkylation with ethyl chloride in the presence of AlCl₃ at 0°C, yielding the 6-ethyl derivative.

  • Ester Hydrolysis :

    • The methyl ester is hydrolyzed with NaOH (2M) at 80°C, followed by acidification to recover the carboxylic acid.

Limitations:

  • Low regioselectivity for para-ethylation (30–40% yield).

  • Competing side reactions at the cyclopropyl group.

Method 4: Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers precise control over substitution patterns:

  • Boronated Intermediate :

    • 2-Bromo-6-ethylbenzoic acid is reacted with cyclopropylboronic acid under Pd(PPh₃)₄ catalysis.

  • Reaction Conditions :

    • Solvent: Dioxane/H₂O (4:1)

    • Base: Na₂CO₃

    • Temperature: 90°C

    • Duration: 24 hours

    • Yield : ~60–65%.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Acyl Chloride HydrolysisChlorination, Hydrolysis85–90High efficiency, scalableRequires hazardous chlorine gas
Simmons–SmithCarbene insertion70–75StereoselectiveSensitive to substrate stability
Friedel-CraftsAlkylation, Hydrolysis30–40Simple reagentsPoor regioselectivity
Suzuki CouplingCross-coupling60–65RegiocontrolCostly catalysts

Mechanistic Considerations and Optimization

Solvent Effects in Cyclopropanation

Polar aprotic solvents (e.g., DMF) enhance carbene stability in Simmons–Smith reactions, but ethers are preferred to avoid side reactions with the carboxylic acid group.

Acid Catalysis in Hydrolysis

Protonation of the acyl chloride intermediate accelerates nucleophilic attack by water, but excessive acidity promotes decarboxylation. Optimal pH is maintained at 1–2 during acidification .

Q & A

Q. What are the recommended synthetic routes for 2-cyclopropyl-6-ethyl-benzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

  • Esterification/Hydrolysis Route : Start with a substituted salicylic acid derivative. Ethylation can be achieved via Friedel-Crafts alkylation using ethyl chloride and AlCl₃. Cyclopropanation requires a cyclopropyl halide and a transition metal catalyst (e.g., Pd) under inert conditions .
  • Oxidative Functionalization : Introduce the cyclopropyl group via a Suzuki-Miyaura coupling using a boronic acid precursor, followed by oxidation of the side chain to the carboxylic acid .
  • Key Variables : Catalyst choice (e.g., Pd vs. Cu), solvent polarity, and temperature significantly affect yield. For example, polar aprotic solvents (DMF) enhance coupling efficiency but may require post-reaction purification to remove residual Pd .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Use ORTEP-3 software to analyze single-crystal structures and confirm bond angles/planarity of the cyclopropyl ring .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Compare chemical shifts with analogous benzoic acid derivatives (e.g., 2-ethyl-6-hydroxybenzoic acid) to verify substituent positions .
    • FT-IR : Confirm the carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and cyclopropyl ring vibrations (C-C bending at ~1000 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Degrades above 150°C, forming cyclopropane ring-opened byproducts (e.g., allylic acids). Store below 25°C in inert atmospheres .
  • Light Sensitivity : UV exposure induces decarboxylation; use amber glassware and minimize daylight exposure .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases (risk of salt formation altering solubility) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction yields for cyclopropane ring formation?

Methodological Answer:

  • Kinetic Analysis : Use stopped-flow NMR to monitor intermediate formation during cyclopropanation. Compare activation energies for Pd- vs. Cu-catalyzed pathways .
  • Isotopic Labeling : Introduce ¹³C labels at the cyclopropyl carbons to track ring closure efficiency via mass spectrometry .
  • Statistical Validation : Apply ANOVA to compare yield distributions across reaction scales (e.g., microfluidic vs. batch reactors) .

Q. What computational models are suitable for predicting the environmental fate of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to predict biodegradation rates. Parameters include LogP (2.8) and pKa (4.1) .
  • QSAR Models : Correlate substituent effects (e.g., cyclopropyl vs. ethyl groups) with bioaccumulation potential using PubChem datasets .
  • Field Validation : Conduct microcosm experiments with spiked soil samples to compare simulated vs. observed half-lives (e.g., t₁/₂ = 30–60 days) .

Q. How can conflicting bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be reconciled in pharmacological studies?

Methodological Answer:

  • Dose-Response Curves : Use Hill equation modeling to identify concentration thresholds where antioxidant activity shifts to pro-oxidant effects .
  • Redox Profiling : Measure ROS (reactive oxygen species) levels via fluorescence assays (e.g., DCFH-DA) under varying pH and O₂ tension .
  • Structural Analog Comparison : Benchmark against 2-ethyl-6-hydroxybenzoic acid to isolate the role of the cyclopropyl group in redox behavior .

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